2-Chloro-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves the use of 2,3-diaminopyridine as a starting material. The process generally includes the following steps :
Nucleophilic Substitution: The halogen in the pyridine ring is substituted by a nucleophile, often facilitated by the presence of a nitro group.
Reduction: The nitro group is reduced to form the required derivative of 2,3-diaminopyridine.
Cyclization: The 2,3-diaminopyridine undergoes cyclization to form the imidazo[4,5-b]pyridine ring system.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3H-imidazo[4,5-b]pyridine-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Chloro-3H-imidazo[4,5-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Chloro-3H-imidazo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor positive allosteric modulator, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . As a proton pump inhibitor, it blocks the H+/K+ ATPase enzyme in the stomach lining, reducing gastric acid production .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Similar structure but different biological activities.
Imidazo[1,5-a]pyridine: Known for its use in sedative-hypnotic drugs like zolpidem.
Imidazo[1,2-a]pyridine: Exhibits different pharmacological properties compared to imidazo[4,5-b]pyridine.
Uniqueness
2-Chloro-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C7H4ClN3O2 |
---|---|
Molecular Weight |
197.58 g/mol |
IUPAC Name |
2-chloro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-10-3-1-2-4(6(12)13)9-5(3)11-7/h1-2H,(H,12,13)(H,9,10,11) |
InChI Key |
UOTZGVMJNPNOMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1NC(=N2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.